molecular formula C74H105Cl3N4NaO16PS B1264835 Migraleve CAS No. 78168-90-8

Migraleve

Cat. No.: B1264835
CAS No.: 78168-90-8
M. Wt: 1499 g/mol
InChI Key: YHKQUERNJBHAGZ-RWHAEUCFSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Migraleve is a pharmaceutical compound supplied for non-therapeutic research applications. Its research value lies in the study of its unique multi-component formulation, which combines the antiemetic and anticholinergic properties of Buclizine, the analgesic effects of Codeine (an opioid agonist), and the analgesic and antipyretic actions of Paracetamol . This combination is primarily documented for the acute treatment of migraine attacks, targeting both the headache and associated symptoms like nausea and vomiting . Researchers may investigate the synergistic mechanisms of action between these components. Buclizine, a diphenylmethylpiperazine derivative, acts as a centrally active agent that suppresses nausea and vomiting by reducing labyrinth excitability and diminishing vestibular stimulation . Codeine is metabolized in the body to morphine, exerting its effects through agonism of opioid receptors in the central nervous system . Paracetamol's exact mechanism, while not fully elucidated, is known to involve central analgesic actions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use, nor for human consumption. All handling and experimental procedures must comply with applicable regulatory guidelines for controlled substances and research chemicals.

Properties

CAS No.

78168-90-8

Molecular Formula

C74H105Cl3N4NaO16PS

Molecular Weight

1499 g/mol

IUPAC Name

sodium;(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;1,4-bis(2-ethylhexoxy)-1,4-dioxobutane-2-sulfonate;1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;N-(4-hydroxyphenyl)acetamide;phosphoric acid;dihydrochloride

InChI

InChI=1S/C28H33ClN2.C20H38O7S.C18H21NO3.C8H9NO2.2ClH.Na.H3O4P/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-6(10)9-7-2-4-8(11)5-3-7;;;;1-5(2,3)4/h4-16,27H,17-21H2,1-3H3;16-18H,5-15H2,1-4H3,(H,23,24,25);3-6,11-13,17,20H,7-9H2,1-2H3;2-5,11H,1H3,(H,9,10);2*1H;;(H3,1,2,3,4)/q;;;;;;+1;/p-1/t;;11-,12+,13-,17-,18-;;;;;/m..0...../s1

InChI Key

YHKQUERNJBHAGZ-RWHAEUCFSA-M

SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl

Isomeric SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].CC(=O)NC1=CC=C(C=C1)O.CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.OP(=O)(O)O.[Na+].Cl.Cl

Synonyms

migraleve

Origin of Product

United States

Scientific Research Applications

Composition of Migraleve

  • This compound Pink :
    • Active Ingredients:
      • Paracetamol (500 mg)
      • Codeine Phosphate (8 mg)
      • Buclizine Hydrochloride (6.25 mg)
    • Purpose: Addresses headache and nausea.
  • This compound Yellow :
    • Active Ingredients:
      • Paracetamol (500 mg)
      • Codeine Phosphate (8 mg)
    • Purpose: Primarily targets headache and discomfort.
  • This compound Ultra :
    • Active Ingredient:
      • Sumatriptan (50 mg)
    • Purpose: Specifically designed for acute migraine attacks.

Clinical Efficacy

Research indicates that this compound is effective in providing relief from migraine symptoms. A study highlighted that the combination of paracetamol and codeine in this compound Pink significantly improves pain relief compared to placebo treatments . The presence of buclizine also aids in managing nausea, a common symptom during migraines .

Combination Therapy

Recent studies suggest that combination therapies may enhance treatment outcomes for chronic migraine sufferers. For instance, dual therapy involving both Botox and anti-CGRP monoclonal antibodies has shown better results than monotherapy approaches . While not directly related to this compound, these findings underscore the trend towards using multi-drug strategies to improve patient outcomes in migraine management.

Pharmacokinetics

A study investigating the pharmacokinetics of this compound found no significant differences in the bioavailability of paracetamol and codeine across different formulations . This suggests that the effectiveness of this compound is consistent regardless of the specific formulation used, provided the active ingredients are present at therapeutic levels.

Study on Effectiveness

In a systematic review, this compound was found to be statistically superior in providing complete or considerable relief from migraine symptoms compared to placebo . The review compiled data from multiple studies, detailing patient demographics, treatment protocols, and outcomes.

Adverse Effects

While generally well-tolerated, this compound can cause side effects such as drowsiness due to its codeine content. It is recommended that patients use the lowest effective dose for the shortest duration necessary . Monitoring for adverse effects is crucial, especially in populations with higher sensitivity to opioids.

Summary Table of Active Ingredients and Indications

VariantActive IngredientsIndications
This compound PinkParacetamol, Codeine Phosphate, BuclizineHeadache relief; nausea management
This compound YellowParacetamol, Codeine PhosphateHeadache relief
This compound UltraSumatriptanAcute migraine attacks

Q & A

Basic Research Question: What methodological frameworks are suitable for analyzing the pharmacokinetic interactions between Migraleve’s components (paracetamol, codeine, buclizine)?

Answer:
To assess synergistic or antagonistic interactions, researchers can employ in vitro metabolic assays (e.g., hepatic microsome studies) combined with high-performance liquid chromatography (HPLC) to quantify metabolite concentrations. In vivo studies should use crossover designs with controlled dosing intervals, stratified by age, sex, and metabolic profiles. Statistical models like isobolographic analysis or response surface methodology can identify interaction types (synergistic/additive) . For reproducibility, adhere to protocols from the British Journal of Pharmacology or Clinical Pharmacokinetics, ensuring rigorous control of hepatic enzyme activity variables .

Basic Research Question: How can researchers design observational studies to evaluate this compound’s efficacy in acute migraine relief while minimizing bias?

Answer:
Use a double-blind, placebo-controlled trial with stratified randomization based on migraine severity (e.g., MIDAS scale). Include a run-in period to exclude placebo responders. Primary endpoints should combine objective measures (e.g., serum CGRP levels) and patient-reported outcomes (e.g., Visual Analog Scale scores). Bias mitigation requires pre-registration on clinicaltrials.gov and CONSORT-compliant reporting. For longitudinal data, apply mixed-effects models to account for intra-individual variability .

Advanced Research Question: What strategies resolve contradictions in this compound’s efficacy data across heterogeneous patient subgroups (e.g., genetic polymorphisms in CYP2D6)?

Answer:
Conduct subgroup analyses using genome-wide association studies (GWAS) to identify CYP2D6 metabolizer status (ultrarapid vs. poor). Pair this with pharmacokinetic simulations (e.g., NONMEM software) to model codeine metabolism variability. For conflicting results, apply Bayesian meta-analysis to weight studies by sample size and population diversity. Transparently report heterogeneity metrics (I²) and sensitivity analyses in publications .

Advanced Research Question: How can researchers ethically investigate long-term dependency risks of this compound in vulnerable populations (e.g., chronic migraine patients)?

Answer:
Adopt a mixed-methods approach:

  • Quantitative: Retrospective cohort studies using prescription databases (e.g., CPRD UK) to track refill patterns and dosage escalation.
  • Qualitative: Semi-structured interviews exploring patient perceptions of dependency, coded via thematic analysis (NVivo software).
    Ethical approval must include informed consent protocols emphasizing withdrawal support, per the Declaration of Helsinki .

Basic Research Question: What in silico models predict this compound’s adverse event profile (e.g., hepatotoxicity from paracetamol)?

Answer:
Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus or Simcyp) to simulate overdose scenarios. Validate predictions with in vitro hepatocyte assays (e.g., ALT release measurements). Cross-reference with FAERS or WHO VigiBase databases to identify real-world adverse event signals. Publish model parameters and validation metrics to enable replication .

Basic Research Question: What experimental designs optimize this compound’s therapeutic index in pediatric populations (12+ years)?

Answer:
Use adaptive dose-escalation designs (e.g., continual reassessment method) with Bayesian stopping rules for safety. Incorporate pharmacogenomic screening (e.g., CYP2D6 genotyping) to stratify cohorts. Measure primary outcomes via validated tools like PedMIDAS. Ethical oversight must include pediatric assent forms and DSMB monitoring .

Advanced Research Question: How can researchers reconcile discrepancies between patient-reported efficacy and biomarker data (e.g., CGRP levels) in this compound studies?

Answer:
Apply triangulation analysis:

  • Compare effect sizes of subjective (VAS scores) and objective (CGRP, neuroimaging) endpoints.
  • Use structural equation modeling to identify latent variables influencing discordance.
  • Qualitatively interview participants to contextualize biomarker interpretations.
    Publish raw datasets with aligned metadata to facilitate reanalysis .

Methodological Tables

Research Phase Key Metrics Tools/Methods References
Pharmacokinetic AnalysisAUC, Cmax, T½HPLC, PBPK modeling
Efficacy TrialsVAS scores, CGRP levelsCONSORT, mixed-effects models
Dependency Risk StudiesPrescription refill rates, thematic codesCPRD, NVivo
Meta-AnalysisI², GRADE certaintyPRISMA, Bayesian meta-analysis

Key Considerations

  • Ethics: Secure IRB approval for human studies, emphasizing withdrawal management and genetic privacy .
  • Data Transparency: Share raw data via repositories like Dryad or Figshare, adhering to FAIR principles .
  • Conflicts: Disclose funding sources (e.g., industry vs. independent grants) in all publications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.